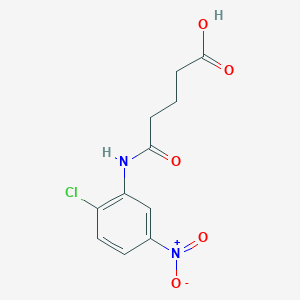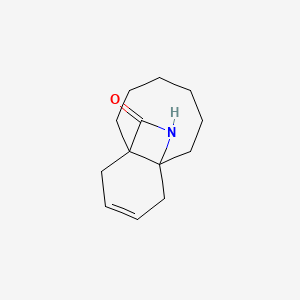
4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Benzocyclooctene derivatives: Compounds with similar structural frameworks but different functional groups.
Cyclooctene derivatives: Compounds with a similar cyclooctene core but lacking the benzene ring.
Uniqueness: 4a,10a-(Iminomethano)benzocycloocten-11-one, 1,4,5,6,7,8,9,10-octahydro- is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
Properties
CAS No. |
30483-14-8 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
13-azatricyclo[6.4.2.01,8]tetradec-10-en-14-one |
InChI |
InChI=1S/C13H19NO/c15-11-12-7-3-1-2-4-9-13(12,14-11)10-6-5-8-12/h5-6H,1-4,7-10H2,(H,14,15) |
InChI Key |
VFYRKGAMLRZLPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC23CC=CCC2(CC1)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




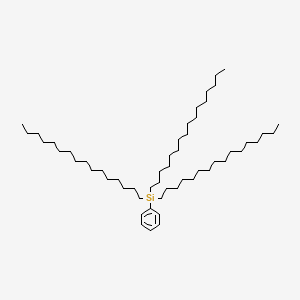
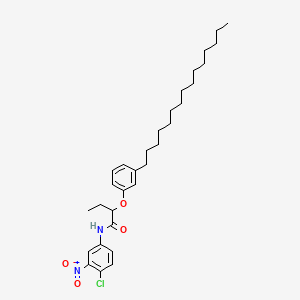
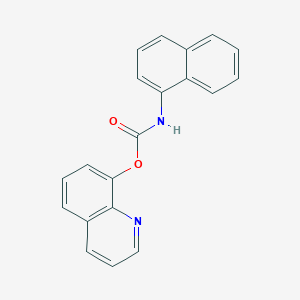

![N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}butanamide](/img/structure/B11947719.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)propanamide](/img/structure/B11947731.png)
![3-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11947733.png)
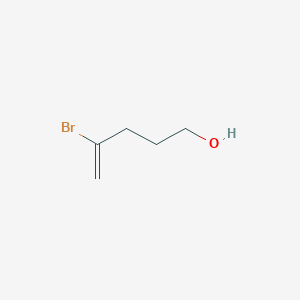
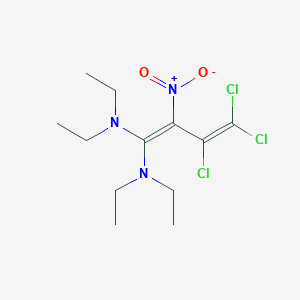
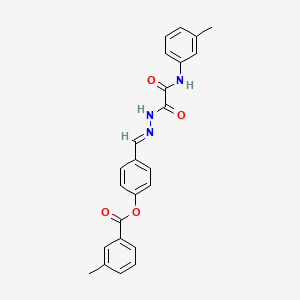
![[1,1'-Biphenyl]-4-yl 3-(furan-2-yl)acrylate](/img/structure/B11947748.png)
